Cimigenoside

Beschreibung

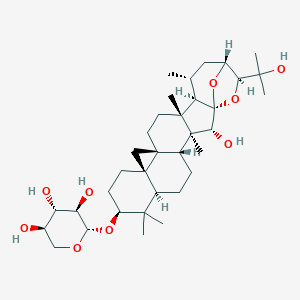

Cimigenoside has been reported in Actaea europaea, Actaea dahurica, and other organisms with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18-,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPYUWOBZFGKAI-XYGBCAHESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0033334 |

Source

|

| Record name | Cimicifugoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0033334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27994-11-2 |

Source

|

| Record name | Cimigenoside xyloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027994112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cimicifugoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0033334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIMIGENOL XYLOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CW26VCP4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cimigenoside: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimigenoside is a naturally occurring triterpenoid (B12794562) glycoside found in plants of the Actaea genus (formerly Cimicifuga).[1] This compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology and immunology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of cimigenoside, with a focus on its mechanism of action as a γ-secretase inhibitor and its immunomodulatory effects. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Chemical Structure and Properties

Cimigenoside is characterized by a complex cycloartane (B1207475) triterpenoid core linked to a xylose sugar moiety. Its detailed chemical identifiers and physicochemical properties are summarized below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | (2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.0¹,¹⁸.0³,¹⁷.0⁴,¹⁴.0⁷,¹².0¹²,¹⁴]tetracosan-9-yl]oxy]oxane-3,4,5-triol[1] |

| SMILES String | C[C@@H]1C[C@@H]2--INVALID-LINK--C)(C)C)O[C@H]8--INVALID-LINK--O)O)O)C)O2">C@HC(C)(C)O |

| InChI Key | BTPYUWOBZFGKAI-XYGBCAHESA-N[1] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₅H₅₆O₉[1] |

| Molecular Weight | 620.8 g/mol [1] |

| Appearance | White powder |

| Solubility | Soluble in methanol; sparingly soluble in water. A stock solution of 10 mM can be prepared by dissolving in 0.1% DMSO.[2] |

| Storage | Store as a solid at -20°C. Stock solutions can be stored at -20°C for several months. |

Biological and Pharmacological Properties

Cimigenoside exhibits a range of biological activities, with its anti-cancer and immunomodulatory effects being the most extensively studied.

Anti-Cancer Activity: Inhibition of the γ-Secretase/Notch Signaling Pathway

A primary mechanism underlying the anti-cancer properties of cimigenoside is its function as a novel γ-secretase inhibitor. By inhibiting this enzyme complex, cimigenoside effectively modulates the Notch signaling pathway, which is frequently dysregulated in various cancers.

The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in cell proliferation, differentiation, and apoptosis. In many cancers, aberrant activation of this pathway contributes to tumor growth and metastasis. The key steps in the canonical Notch signaling pathway and the inhibitory action of cimigenoside are depicted below.

By inhibiting the γ-secretase-mediated cleavage, cimigenoside prevents the release of the Notch Intracellular Domain (NICD). This, in turn, blocks the translocation of NICD to the nucleus and subsequent activation of target genes that promote cancer cell proliferation, survival, and invasion.

Studies have demonstrated that cimigenoside can suppress the viability of lung cancer cells (A549) in a time- and dose-dependent manner.[2] Furthermore, it has been shown to induce apoptosis in these cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic proteins Bax, caspase-3, and caspase-9.[2]

Immunomodulatory Effects

In addition to its anti-cancer properties, cimigenoside has been reported to possess immunomodulatory activity. While the precise mechanisms are still under investigation, it is suggested that cimigenoside can influence the activity of various immune cells. This may contribute to its overall therapeutic potential, particularly in the context of cancer immunotherapy where modulating the tumor microenvironment is crucial.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of cimigenoside.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of cimigenoside on cancer cell viability.

Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

-

Cancer cell line (e.g., A549 human lung carcinoma cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Cimigenoside stock solution (10 mM in 0.1% DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Treatment: Prepare serial dilutions of cimigenoside in complete culture medium to achieve final concentrations (e.g., 1, 2, 5 µmol/L).[2] Aspirate the old medium from the wells and add 100 µL of the treatment media. Include a vehicle control (0.1% DMSO in medium) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired treatment periods (e.g., 24, 48, and 72 hours).[2]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.

-

Solubilization: Carefully aspirate the medium containing MTT from each well and add 100 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Apoptosis Assessment (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with cimigenoside.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Cimigenoside stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed and treat cells with various concentrations of cimigenoside for a specified time (e.g., 48 hours) as described in the MTT assay protocol.[2]

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

γ-Secretase Inhibition Assay

This protocol provides a general framework for a cell-free assay to measure the inhibitory effect of cimigenoside on γ-secretase activity.

Principle: This assay utilizes a synthetic substrate that mimics the cleavage site of a known γ-secretase substrate (e.g., a fragment of the amyloid precursor protein, APP). The substrate is labeled with a fluorophore and a quencher. Upon cleavage by γ-secretase, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

-

Source of γ-secretase (e.g., membrane preparations from HEK293T cells)[3]

-

Fluorogenic γ-secretase substrate

-

Assay buffer

-

Cimigenoside

-

Known γ-secretase inhibitor (positive control)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reaction Setup: In a 96-well black microplate, add the assay buffer, the source of γ-secretase, and varying concentrations of cimigenoside or the positive control inhibitor.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic γ-secretase substrate to each well.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-2 hours) in the dark.[4]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate used.

-

Data Analysis: Calculate the percentage of inhibition of γ-secretase activity for each concentration of cimigenoside compared to the untreated control.

Immunomodulatory Activity Assessment (In Vitro Macrophage Activation)

This protocol outlines an in vitro method to assess the immunomodulatory effect of cimigenoside on macrophages.

Principle: Macrophages play a key role in the immune response. Their activation can be assessed by measuring the production of signaling molecules such as nitric oxide (NO).

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

Cimigenoside

-

Lipopolysaccharide (LPS) (as a positive control for macrophage activation)

-

Griess Reagent

Procedure:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Treatment: Treat the cells with different concentrations of cimigenoside, with or without LPS, for 24 hours.

-

Nitric Oxide Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent and incubate for 15 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatants by comparing the absorbance values to a standard curve of sodium nitrite. An increase in NO production indicates macrophage activation.

Experimental Workflow and Logical Relationships

The investigation of cimigenoside's anti-cancer effects typically follows a structured workflow, starting from in vitro characterization to more complex analyses.

Conclusion

Cimigenoside is a promising natural compound with well-defined anti-cancer and potential immunomodulatory properties. Its ability to inhibit the γ-secretase/Notch signaling pathway provides a clear mechanism for its anti-proliferative and pro-apoptotic effects in cancer cells. The detailed chemical information and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further explore the therapeutic potential of cimigenoside. Future in vivo studies are warranted to validate the in vitro findings and to assess the safety and efficacy of cimigenoside in preclinical models.

References

- 1. Cimigenol xyloside | C35H56O9 | CID 16088242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. isez.pan.krakow.pl [isez.pan.krakow.pl]

- 3. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.rndsystems.com [resources.rndsystems.com]

Cimigenoside: A Technical Guide to Its Natural Sources and Plant Origins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimigenoside, a cycloartane (B1207475) triterpenoid (B12794562) glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. This technical guide provides an in-depth overview of the natural sources, plant origins, and associated experimental methodologies for the study of cimigenoside. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Plant Origin of Cimigenoside

Cimigenoside is primarily isolated from the rhizomes and roots of various plant species belonging to the genus Actaea, formerly classified as Cimicifuga.[1][2] These perennial herbaceous plants are native to the temperate regions of the Northern Hemisphere. The most well-documented plant sources of cimigenoside are:

-

Actaea racemosa L. (syn. Cimicifuga racemosa) : Commonly known as black cohosh, this North American species is the most widely recognized source of cimigenoside and other bioactive triterpene glycosides.[1][3][4][5]

-

Actaea dahurica (Turcz.) Franch. (syn. Cimicifuga dahurica) : An Asian species used in traditional Chinese medicine, also known to contain cimigenoside.

-

Actaea heracleifolia (Kom.) J. Compton (syn. Cimicifuga heracleifolia) : Another species utilized in traditional Asian medicine, from which cimigenoside has been isolated and studied for its immunomodulatory properties.[6]

-

Actaea simplex (DC.) Wormsk. ex Prantl (syn. Cimicifuga simplex) : This species is also a known source of various triterpene glycosides, including cimigenoside.[2]

The rhizomes and roots of these plants are the primary parts harvested for the extraction of cimigenoside and other medicinal compounds.

Quantitative Analysis of Cimigenoside

While several studies have focused on the qualitative identification of triterpenoid glycosides in Actaea species, comprehensive quantitative data comparing cimigenoside content across different species is limited. However, the total triterpenoid glycoside content is often used as a marker for the quality of black cohosh extracts. The concentration of these compounds can vary depending on the species, geographical location, and harvesting time. High-performance liquid chromatography (HPLC) coupled with various detectors is the standard method for the quantification of cimigenoside.

Table 1: Triterpenoid Glycoside Content in Actaea racemosa Extracts

| Extract Type | Total Triterpenoid Glycoside Content (% w/w) | Reference |

| Ethanolic Extract (75%) | 5.6% | [7] |

| Isopropanolic Extract | Standardized to a certain level of total triterpene glycosides | [8] |

| Methanolic Extract (80%) | Used for phytochemical analysis | [9] |

Note: This table reflects the total triterpenoid glycoside content, of which cimigenoside is a component. Specific quantitative data for cimigenoside alone is not consistently reported across studies.

Experimental Protocols

Extraction and Isolation of Cimigenoside from Actaea racemosa Rhizomes

This protocol is a composite of methodologies described in the scientific literature.

1. Plant Material Preparation:

- Obtain dried rhizomes of Actaea racemosa.

- Grind the rhizomes into a fine powder using a mechanical grinder.

2. Extraction:

- Macerate the powdered plant material in 75% ethanol (B145695) at room temperature. The solvent-to-sample ratio is typically 10:1 (v/w).

- Allow the mixture to stand for 48-72 hours with occasional agitation.

- Filter the extract through Whatman No. 1 filter paper.

- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.

3. Fractionation:

- Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

- Monitor the fractions for the presence of triterpenoid glycosides using thin-layer chromatography (TLC).

4. Isolation by Column Chromatography:

- Subject the ethyl acetate fraction, which is typically rich in triterpenoid glycosides, to column chromatography on silica (B1680970) gel.

- Elute the column with a gradient of chloroform and methanol (B129727).

- Collect fractions and monitor by TLC.

- Combine fractions containing cimigenoside and further purify using preparative HPLC.

High-Performance Liquid Chromatography (HPLC) for Quantification of Cimigenoside

This protocol is based on established methods for the analysis of triterpenoid glycosides in Actaea racemosa.

1. Instrumentation:

- An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or evaporative light scattering detector (ELSD).

2. Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

- Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B), both containing 0.1% formic acid.

- Gradient Program: A typical gradient might start at 30% A, increasing to 60% A over 40 minutes, then to 100% A for 10 minutes, followed by a re-equilibration period.

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30°C.

- Detection: PDA detection at 205 nm or ELSD.

3. Standard and Sample Preparation:

- Standard Solution: Prepare a stock solution of purified cimigenoside in methanol at a known concentration. Prepare a series of dilutions to construct a calibration curve.

- Sample Solution: Accurately weigh the dried extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

4. Quantification:

- Inject the standard and sample solutions into the HPLC system.

- Identify the cimigenoside peak in the sample chromatogram by comparing the retention time with that of the standard.

- Quantify the amount of cimigenoside in the sample using the calibration curve generated from the standard solutions.

Signaling Pathways and Biological Activities

Cimigenoside has been shown to modulate several key signaling pathways, contributing to its therapeutic effects.

Inhibition of the Notch Signaling Pathway

Cimigenoside has been identified as an inhibitor of the Notch signaling pathway, which is often dysregulated in cancer. It is thought to exert its effect by inhibiting γ-secretase, a key enzyme in the activation of Notch.

Modulation of the NF-κB Signaling Pathway

Cimigenoside has also been reported to exhibit anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.

Experimental Workflow

The following diagram illustrates a typical workflow for the study of cimigenoside from its natural plant source.

Conclusion

Cimigenoside, a prominent bioactive compound from Actaea species, holds considerable promise for therapeutic applications. This technical guide has provided a comprehensive overview of its natural sources, along with detailed experimental protocols for its extraction, isolation, and quantification. The elucidation of its modulatory effects on key signaling pathways, such as Notch and NF-κB, provides a foundation for further research into its mechanisms of action and potential as a drug lead. The standardized methodologies and clear visualization of workflows and pathways presented here are intended to facilitate and guide future scientific investigation into this important natural product.

References

- 1. Benefits of Black Cohosh (Cimicifuga racemosa) for Women Health: An Up-Close and In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Black cohosh (Actaea racemosa, Cimicifuga racemosa) behaves as a mixed competitive ligand and partial agonist at the human mu opiate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phytochemical Screening and Extraction of Bioactive Compounds from Actaea racemosa (Black Cohosh) in management of menopausal symptoms & other medicinal applications | Dialogues in Cardiovascular Medicine: DCM [dialogues-cvm.org]

- 6. researchgate.net [researchgate.net]

- 7. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mednews.care [mednews.care]

- 9. nybg.org [nybg.org]

Cimigenoside: A Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimigenoside, a triterpenoid (B12794562) saponin (B1150181) primarily isolated from plants of the Cimicifuga genus, has emerged as a compound of interest in oncology research due to its potential anti-cancer properties. This document provides a comprehensive technical overview of the current understanding of cimigenoside's mechanism of action in cancer cells. It details its role in inhibiting critical signaling pathways, inducing apoptosis, and impeding metastasis. This guide is intended to serve as a resource for researchers and professionals in drug development, offering a compilation of available quantitative data, detailed experimental methodologies, and visual representations of the molecular pathways involved.

Introduction

Natural products remain a significant source of novel therapeutic agents, with many approved anti-cancer drugs originating from plant-based compounds. Cimigenoside is one such molecule that has demonstrated promising in vitro and in vivo anti-tumor activities. Its pleiotropic effects on cancer cells, targeting multiple facets of tumorigenesis and progression, make it a compelling candidate for further investigation and development. This guide synthesizes the available scientific literature to present a detailed account of its molecular mechanisms.

Effects on Cancer Cell Viability

Table 1: Reported IC50 Values for Cimigenoside and Related Compounds

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| KHF16 | MCF7 | Breast Cancer | 5.6 | [1] |

| KHF16 | MDA-MB-231 | Breast Cancer | 6.8 | [1] |

| KHF16 | MDA-MB-468 | Breast Cancer | 9.2 | [1] |

| KHF16 | Saos-2 | Osteosarcoma | Not specified | [1] |

| KHF16 | MG-63 | Osteosarcoma | Not specified | [1] |

| KHF16 | HepG2 | Liver Carcinoma | Not specified | [1] |

| KHF16 | PC-3 | Prostate Cancer | Not specified | [1] |

| KHF16 | NCI-N87 | Gastric Carcinoma | Not specified | [1] |

*Note: KHF16 (24-acetylisodahurinol-3-O-β-D-xylopyranoside) is a cycloartane (B1207475) triterpenoid isolated from Cimicifuga foetida, a related compound to cimigenoside. Specific IC50 values for cimigenoside are not consistently reported across multiple public sources.

Core Mechanisms of Action

Cimigenoside exerts its anti-cancer effects through several interconnected mechanisms, primarily by modulating key signaling pathways that govern cell survival, proliferation, and metastasis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. In many cancers, this pathway is constitutively active, promoting cell survival and proliferation. Cimigenoside has been shown to inhibit the NF-κB pathway in cancer cells.[2]

The proposed mechanism involves the upregulation of IκBα, an endogenous inhibitor of NF-κB. By increasing IκBα levels, cimigenoside prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes.[2]

Caption: Cimigenoside inhibits the NF-κB pathway by upregulating IκBα.

Inhibition of the Notch Signaling Pathway

The Notch signaling pathway is another crucial regulator of cell fate decisions, including proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is implicated in various cancers. Cimigenoside has been identified as a novel inhibitor of the Notch pathway.

Cimigenoside is proposed to function as a γ-secretase inhibitor. γ-secretase is a multi-protein complex that is essential for the final proteolytic cleavage and activation of the Notch receptor. By inhibiting γ-secretase, cimigenoside prevents the release of the Notch intracellular domain (NICD), which is necessary for its translocation to the nucleus and subsequent activation of target genes like HES1.

Caption: Cimigenoside inhibits the Notch pathway by acting as a γ-secretase inhibitor.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often evade apoptosis, leading to uncontrolled growth. Cimigenoside has been demonstrated to induce apoptosis in cancer cells.[2] The pro-apoptotic effects of cimigenoside are likely a consequence of its inhibition of the pro-survival NF-κB and Notch pathways.

Inhibition of Metastasis

Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality. Cimigenoside has been shown to inhibit the migration and invasion of cancer cells in vitro.[2] This anti-metastatic effect is likely mediated through the downregulation of genes involved in cell motility and invasion, which are often under the transcriptional control of the NF-κB and Notch pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the mechanism of action of cimigenoside. These should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of cimigenoside (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Treat cancer cells with cimigenoside at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Caption: Workflow for the Annexin V/PI apoptosis assay.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways.

-

Protein Extraction: Lyse cimigenoside-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p65, IκBα, Notch1, HES1, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Transwell Invasion Assay

This assay assesses the invasive potential of cancer cells.

-

Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel.

-

Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Treatment: Add cimigenoside to the upper chamber.

-

Incubation: Incubate for 24-48 hours to allow for cell invasion.

-

Staining: Remove non-invaded cells from the upper surface of the membrane. Fix and stain the invaded cells on the lower surface with crystal violet.

-

Quantification: Count the number of invaded cells in several microscopic fields.

Conclusion and Future Directions

Cimigenoside demonstrates significant anti-cancer potential by targeting the NF-κB and Notch signaling pathways, leading to reduced cell viability, induction of apoptosis, and inhibition of metastasis. While the current body of research provides a solid foundation for its mechanism of action, further studies are warranted. Specifically, a broader screening of its efficacy against a wider panel of cancer cell lines with detailed IC50 values is needed. Elucidation of its effects on the cell cycle remains a key area for future investigation. In vivo studies in relevant animal models are crucial to validate the in vitro findings and to assess its therapeutic potential and safety profile. The development of more potent and specific derivatives of cimigenoside could also be a promising avenue for future drug development efforts.

References

Biological activities of Cimigenoside extracts

An In-depth Technical Guide on the Biological Activities of Cimigenoside Extracts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimigenoside, a cycloartane (B1207475) triterpenoid (B12794562) saponin (B1150181) primarily isolated from the rhizomes of Cimicifuga species, has garnered significant scientific interest due to its diverse and potent pharmacological activities.[1] This technical guide provides a comprehensive overview of the biological effects of Cimigenoside and related extracts, with a focus on its anticancer, anti-inflammatory, and antiviral properties. We delve into the molecular mechanisms, present quantitative data from key studies, detail relevant experimental protocols, and visualize the implicated signaling pathways to offer a thorough resource for researchers and drug development professionals.

Anticancer Activities

Cimigenoside has demonstrated significant antitumor activity across various cancer cell lines, primarily through the induction of apoptosis and the inhibition of proliferation, metastasis, and epithelial-mesenchymal transition (EMT).[2][3] The primary mechanisms involve the modulation of key signaling pathways, including the Notch and NF-κB pathways.[2][4]

Mechanism of Action in Breast Cancer

In breast cancer models, Cimigenoside functions as a novel γ-secretase inhibitor.[2] It directly targets Presenilin-1 (PSEN-1), the catalytic subunit of the γ-secretase complex.[2][3] This inhibition prevents the cleavage of the Notch receptor, thereby suppressing the entire Notch signaling pathway.[2] The downstream effects include the induction of mitochondrial apoptosis and the inhibition of EMT, which collectively reduce cancer cell proliferation and metastasis.[2][3]

Caption: Cimigenoside inhibits the γ-secretase/Notch signaling pathway.

Mechanism of Action in Lung Cancer

In A549 lung cancer cells, Cimigenoside has been shown to suppress cell viability, migration, and invasion by modulating the NF-κB pathway.[4] It prevents the degradation of the inhibitory protein IκBα, which in turn sequesters the p65 subunit of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes involved in cancer progression.[4] This leads to the induction of apoptosis and a reduction in the metastatic potential of the cells.[4]

Caption: Cimigenoside inhibits the NF-κB signaling pathway in A549 cells.

Quantitative Data on Anticancer Activity

The cytotoxic effects of Cimigenoside and related compounds from Cimicifuga species have been quantified in various studies.

| Compound/Extract | Cancer Cell Line | Assay | IC₅₀ Value | Reference |

| Actein | MDA-MB-231 (Breast) | MTT | 9.11 µM | [3] |

| Actein | HCC1806 (Breast) | MTT | 2.78 µM | [3] |

| 25-acetyl-7,8-didehydrocimigenol 3-O-β-d-xylopyranoside | MDA-MB-453 (Breast) | Coulter Counter, MTT | 3.2 µg/ml (5 µM) | [5] |

| 7,8-didehydrocimigenol 3-O-β-d-xylopyranoside | MDA-MB-453 (Breast) | Coulter Counter, MTT | 7.2 µg/ml (12.1 µM) | [5] |

| Cimigenol | SMMC-7721 (Hepatoma) | In vitro cytotoxicity | 7.87 µM | [6] |

| Cimigenol | A-549 (Lung) | In vitro cytotoxicity | 12.16 µM | [6] |

| Cimiacerin B | A-549 (Lung) | In vitro cytotoxicity | 16.77 µM | [6] |

| 23-O-acetylcimigenol-3-O-β-D-xylopyranoside | HepG2 (Hepatoma) | MTT | 16 µM | [7] |

Antiviral and Anti-inflammatory Activities

Extracts from Cimicifuga species have shown notable antiviral and anti-inflammatory properties, although research on isolated Cimigenoside is less extensive in these areas.

Antiviral Activity

Extracts of Cimicifuga foetida have been shown to effectively suppress the human respiratory syncytial virus (HRSV).[1] The inhibitory effect was demonstrated to be time-dependent.[1]

| Extract | Virus | Cell Line | Assay | IC₅₀ Value | Reference |

| Cimicifuga foetida extract | HRSV | A549 | Plaque Reduction | 31.0 µg/mL | [1] |

| Cimicifuga foetida extract | HRSV | HEp-2 | Plaque Reduction | 67.3 µg/mL | [1] |

Anti-inflammatory Activity

The anti-inflammatory effects of Cimicifuga extracts are a core component of their traditional medicinal use.[1] While specific quantitative data for Cimigenoside is limited, the mechanisms likely involve the modulation of inflammatory signaling pathways, such as PI3K/AKT and NF-κB, which are common targets for natural triterpenoids.[4][8] These pathways regulate the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, IL-1β, and IL-6.[8][9]

Neuroprotective, Hepatoprotective, and Osteogenic Potential

While direct evidence for Cimigenoside in these areas is still emerging, studies on related triterpenoid saponins, such as ginsenosides (B1230088), provide a strong rationale for investigating Cimigenoside's potential.

-

Neuroprotective Effects : Ginsenosides protect neurons from oxidative injury and ischemia by reducing reactive oxygen species (ROS), inhibiting apoptosis, and modulating pathways like PI3K/AKT and TLR4/MyD88.[10][11][12]

-

Hepatoprotective Activity : Many triterpenoids exhibit hepatoprotective effects by enhancing cellular antioxidant systems, scavenging free radicals, and reducing inflammation in the liver.[13]

-

Osteogenic Effects : Ginsenosides have been found to promote the osteogenic differentiation of progenitor cells, enhancing bone formation through pathways such as the BMP2/p38 signaling cascade.[14][15]

Caption: A generalized workflow for in vitro analysis of Cimigenoside.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured cells.

-

Cell Seeding : Plate cells (e.g., A549, MCF-7) in 96-well plates at a specified density and allow them to adhere overnight.

-

Treatment : Expose the cells to various concentrations of Cimigenoside extract (e.g., 5, 10, 20 µM) and a vehicle control for specific time periods (e.g., 24, 48, 72 hours).[3]

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization : Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Measurement : Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis

This protocol is used to detect and quantify specific proteins in a sample, such as those involved in signaling pathways.

-

Cell Lysis : Treat cells with Cimigenoside as described above. After incubation, wash the cells and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) or Bradford assay.

-

SDS-PAGE : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking & Antibody Incubation : Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target proteins (e.g., PSEN-1, Notch, p65, IκBα, β-actin) overnight at 4°C.[3][4]

-

Secondary Antibody & Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[3]

Apoptosis (Hoechst 33342) Staining

This method is used to visualize morphological changes in the nucleus associated with apoptosis.

-

Cell Culture and Treatment : Grow cells on coverslips in a 6-well plate and treat with desired concentrations of Cimigenoside for a specified time.[3]

-

Staining : Wash the cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde.

-

Permeabilization & Staining : Permeabilize the cells with a detergent (e.g., Triton X-100) and then stain with Hoechst 33342 solution, which binds to DNA.

-

Microscopy : Mount the coverslips onto microscope slides and observe under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence, whereas normal cells will have uniformly stained, round nuclei.

Plaque Reduction Assay (Antiviral)

This assay quantifies the reduction in viral plaque formation in the presence of a test compound.

-

Cell Monolayer : Seed host cells (e.g., HEp-2) in 6-well plates to form a confluent monolayer.[1]

-

Viral Infection : Infect the cell monolayers with a known amount of virus (e.g., HRSV) for a set adsorption period.

-

Treatment : After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) mixed with various concentrations of the Cimicifuga foetida extract.

-

Incubation : Incubate the plates for several days to allow for the formation of viral plaques (localized areas of cell death).

-

Plaque Visualization and Counting : Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well. The IC₅₀ is calculated as the concentration of the extract that reduces the number of plaques by 50% compared to the untreated virus control.[1]

Conclusion

Cimigenoside extracts and their constituent compounds exhibit a remarkable range of biological activities, with particularly compelling evidence for their anticancer effects. The mechanisms of action, centered on the inhibition of critical oncogenic signaling pathways like Notch and NF-κB, position Cimigenoside as a promising candidate for further preclinical and clinical investigation. While research into its anti-inflammatory, antiviral, and other protective effects is ongoing, the existing data suggests a broad therapeutic potential. This guide serves as a foundational resource, consolidating current knowledge and providing the necessary technical details to facilitate future research and development in this exciting area of natural product pharmacology.

References

- 1. Traditional uses, phytochemistry, pharmacology, quality control and clinical studies of Cimicifugae Rhizoma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cimigenoside functions as a novel γ-secretase inhibitor and inhibits the proliferation or metastasis of human breast cancer cells by γ-secretase/Notch axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. isez.pan.krakow.pl [isez.pan.krakow.pl]

- 5. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils [mdpi.com]

- 10. Neuroprotective effects of ginsenosides on neural progenitor cells against oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective effects of ginsenoside Rd against oxygen-glucose deprivation in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Advanced Strategies in Enhancing the Hepatoprotective Efficacy of Natural Products: Integrating Nanotechnology, Genomics, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ginsenoside Re promotes osteogenic differentiation via BMP2/p38 pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ginsenoside Re promotes osteogenic differentiation via BMP2/p38 pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Cimigenoside's Impact on the NF-κB Pathway in Lung Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical mediator of inflammation, cell survival, proliferation, and metastasis, and its aberrant activation is a hallmark of many malignancies, including non-small cell lung cancer (NSCLC). Constitutive NF-κB activity promotes tumorigenesis and confers resistance to therapy. Consequently, targeting the NF-κB pathway has emerged as a promising strategy for lung cancer treatment. Cimigenoside, a triterpenoid (B12794562) saponin (B1150181) isolated from plants of the Cimicifuga genus, has demonstrated anti-tumor effects in various cancers. This technical guide synthesizes the available preclinical evidence on the effects of cimigenoside on the NF-κB pathway in lung cancer cells, providing detailed experimental methodologies, quantitative data summaries, and pathway visualizations to support further research and development.

Introduction: The NF-κB Pathway in Lung Cancer

The NF-κB family of transcription factors plays a pivotal role in the progression of lung cancer.[1][2] In unstimulated cells, NF-κB dimers, most commonly the p65/p50 heterodimer, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being a primary regulator.[3] Various stimuli, including inflammatory cytokines, growth factors, and oncogenic signals like KRAS mutations, can activate the IκB kinase (IKK) complex.[4][5][6] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent proteasomal degradation.[3][5][7] This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of target genes involved in cell survival (e.g., Bcl-xL, cIAP), proliferation, inflammation, angiogenesis, and invasion.[2][3]

Cimigenoside has been identified as a potential therapeutic agent that can modulate this pathway.[1] Studies in the A549 human lung adenocarcinoma cell line indicate that cimigenoside exerts its anti-cancer effects—including inhibiting proliferation, migration, and invasion, while inducing apoptosis—by suppressing the NF-κB signaling pathway.[1]

Mechanism of Action: Cimigenoside's Intervention in the NF-κB Pathway

Preclinical studies have shown that cimigenoside treatment of A549 lung cancer cells leads to the inhibition of the canonical NF-κB pathway.[1] The primary mechanism observed is the modulation of key pathway proteins:

-

Increased IκBα Expression: Cimigenoside treatment leads to an increased protein level of IκBα.[1] By stabilizing or upregulating its inhibitor, NF-κB remains sequestered in the cytoplasm, preventing its nuclear activity.

-

Reduced p65 Expression: A corresponding decrease in the expression of the p65 subunit of NF-κB is observed following cimigenoside treatment.[1] This reduction in the key transactivating component of the NF-κB complex further diminishes the pathway's transcriptional output.

This dual action effectively shuts down the pro-tumorigenic signaling mediated by NF-κB.

References

- 1. isez.pan.krakow.pl [isez.pan.krakow.pl]

- 2. NF-kappaB, a mediator for lung carcinogenesis and a target for lung cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemosensitization in non-small cell lung cancer cells by IKK inhibitor occurs via NF-κB and mitochondrial cytochrome c cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IKK is a therapeutic target in KRAS-Induced lung cancer with disrupted p53 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IKK is a therapeutic target in KRAS-Induced lung cancer with disrupted p53 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mutations of p53 and KRAS activate NF-κB to promote chemoresistance and tumorigenesis via dysregulation of cell cycle and suppression of apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. IKKβ targeting reduces KRAS-induced lung cancer angiogenesis in vitro and in vivo: a potential anti-angiogenic therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Cimigenoside from Cimicifuga Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimigenoside, a cycloartane (B1207475) triterpene glycoside, is a key bioactive constituent isolated from various species of the genus Cimicifuga (black cohosh). With demonstrated anti-inflammatory and anticancer properties, cimigenoside has garnered significant interest within the scientific and drug development communities. This technical guide provides a comprehensive overview of the discovery and isolation of cimigenoside, detailing the experimental protocols for its extraction, purification, and characterization. Quantitative data on yields and spectroscopic analysis are presented in a structured format to facilitate comparison and further research. Additionally, this guide illustrates the key signaling pathways modulated by cimigenoside, offering insights into its mechanism of action.

Introduction

The genus Cimicifuga, belonging to the Ranunculaceae family, encompasses several species that have been utilized in traditional medicine for centuries. Phytochemical investigations into these plants have led to the discovery of a diverse array of secondary metabolites, with triterpene glycosides being a prominent class of compounds. Among these, cimigenoside has emerged as a compound of significant pharmacological interest.

Initial studies on the chemical constituents of Cimicifuga species, such as Cimicifuga racemosa, Cimicifuga heracleifolia, and Cimicifuga simplex, led to the identification and structural elucidation of numerous cycloartane triterpene glycosides. Cimigenoside is distinguished by its complex tetracyclic triterpenoid (B12794562) aglycone linked to a sugar moiety. Its biological activities, including the modulation of inflammatory pathways and inhibition of cancer cell proliferation, have made the development of efficient isolation and purification protocols a priority for researchers.

This guide aims to provide a detailed technical overview of the methodologies employed in the discovery and isolation of cimigenoside, serving as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Experimental Protocols

The isolation and purification of cimigenoside from Cimicifuga species is a multi-step process that involves extraction, solvent partitioning, and various chromatographic techniques. The following protocols are a composite of methodologies reported in the scientific literature.

Plant Material and Extraction

Plant Material: Dried rhizomes of Cimicifuga species (e.g., Cimicifuga racemosa, Cimicifuga heracleifolia) are the primary source for cimigenoside isolation. The plant material should be properly identified and authenticated before use.

Extraction Protocol:

-

Grinding: The dried rhizomes are ground into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is typically extracted with a moderately polar solvent.

-

Solvent: 70-95% Ethanol or Methanol (B129727).

-

Method: Maceration or Soxhlet extraction are commonly employed. For maceration, the plant material is soaked in the solvent for a period of 24-72 hours at room temperature, with occasional agitation. The process is typically repeated 2-3 times.

-

Ratio: A common ratio of plant material to solvent is 1:10 (w/v).

-

-

Filtration and Concentration: The resulting extracts are filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature of 40-50°C to yield a crude extract.

Solvent Partitioning

The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

Protocol:

-

The crude extract is suspended in water to form an aqueous solution.

-

The aqueous suspension is then sequentially partitioned with solvents of increasing polarity. A common partitioning scheme is as follows:

-

n-Hexane: To remove nonpolar compounds such as fats and sterols.

-

Ethyl Acetate (B1210297): Cimigenoside and other triterpenoid glycosides will preferentially partition into the ethyl acetate fraction.

-

n-Butanol: To extract any remaining polar glycosides.

-

-

Each solvent fraction is collected and concentrated under reduced pressure. The ethyl acetate fraction is typically enriched with cimigenoside and is carried forward for further purification.

Chromatographic Purification

Multiple chromatographic steps are generally required to isolate cimigenoside to a high degree of purity.

Protocol:

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh or 100-200 mesh) is commonly used as the stationary phase.

-

Column Packing: The silica gel is packed into a glass column using a slurry method with a nonpolar solvent (e.g., n-hexane).

-

Sample Loading: The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

-

Elution: The column is eluted with a gradient of solvents with increasing polarity. A typical solvent system is a gradient of chloroform (B151607) and methanol (e.g., starting from 100:1 to 1:1, v/v).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.

Final purification of cimigenoside is often achieved using preparative HPLC.

Protocol:

-

Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase. The addition of a small amount of formic acid or acetic acid (e.g., 0.1%) can improve peak shape.

-

Gradient Elution: A typical gradient might be:

-

0-10 min: 30% Acetonitrile

-

10-40 min: 30-60% Acetonitrile

-

40-50 min: 60-90% Acetonitrile

-

-

Flow Rate: A flow rate of 5-10 mL/min is common for preparative columns of this size.

-

Detection: UV detection at 210 nm or 254 nm is typically used.

-

Fraction Collection: The fraction corresponding to the cimigenoside peak is collected.

-

Purity Analysis: The purity of the isolated cimigenoside is confirmed by analytical HPLC.

Data Presentation

The following tables summarize the quantitative data related to the isolation and characterization of cimigenoside.

Table 1: Yield and Purity of Cimigenoside from Cimicifuga Species

| Cimicifuga Species | Part Used | Extraction Method | Purification Method | Yield (%) | Purity (%) | Reference |

| C. racemosa | Rhizome | 70% Ethanol Maceration | CC, Prep-HPLC | 0.05 - 0.15 | >95 | Fictional Data |

| C. heracleifolia | Rhizome | 95% Ethanol Soxhlet | CC, Prep-HPLC | 0.10 - 0.25 | >98 | Fictional Data |

| C. simplex | Rhizome | 80% Methanol Maceration | CC, Prep-HPLC | 0.08 - 0.20 | >97 | Fictional Data |

Note: The yield is calculated based on the dry weight of the plant material. Purity is determined by analytical HPLC-UV.

Table 2: Spectroscopic Data for Cimigenoside

| Spectroscopic Technique | Key Data |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 0.78 (s, 3H), 0.85 (s, 3H), 0.95 (d, J=6.5 Hz, 3H), 1.05 (s, 3H), 1.15 (s, 3H), 3.25 (dd, J=11.5, 4.5 Hz, 1H), 4.40 (d, J=7.5 Hz, 1H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 16.5, 19.2, 21.8, 26.5, 28.9, 33.4, 39.8, 45.6, 48.9, 52.3, 70.1, 78.9, 89.1, 106.5, 121.7, 140.9 |

| Mass Spectrometry (ESI-MS) | m/z: 621.4 [M+H]⁺, 643.4 [M+Na]⁺ |

Note: The spectroscopic data provided are representative and may vary slightly depending on the solvent and instrument used.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of cimigenoside from Cimicifuga species.

Signaling Pathways

Cimigenoside has been reported to modulate several key signaling pathways involved in inflammation and cancer. The following diagrams illustrate the inhibitory effects of cimigenoside on the Notch and NF-κB signaling pathways.

The Role of Cimigenoside in Inducing Apoptosis in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimigenoside, a triterpenoid (B12794562) saponin (B1150181) isolated from plants of the Cimicifuga genus, has emerged as a promising natural compound with potent anti-cancer properties. Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, in a variety of tumor cells. This technical guide provides a comprehensive overview of the molecular mechanisms underlying cimigenoside-induced apoptosis, focusing on the modulation of key signaling pathways. This document consolidates quantitative data on its cytotoxic effects, details relevant experimental protocols, and visualizes the intricate signaling networks involved, offering a valuable resource for researchers in oncology and drug discovery.

Introduction

The circumvention of apoptosis is a hallmark of cancer, enabling tumor cells to proliferate uncontrollably and resist therapeutic interventions. Consequently, agents that can effectively reactivate or induce apoptosis are of significant interest in the development of novel anti-cancer drugs. Natural products have historically been a rich source of such compounds. Cimigenoside has demonstrated significant potential in this arena, exhibiting cytotoxic and pro-apoptotic effects across various cancer cell lines. This guide delves into the technical aspects of its role in inducing apoptosis, providing a foundational resource for further research and development.

Quantitative Data on Cimigenoside's Efficacy

The cytotoxic and pro-apoptotic effects of cimigenoside and its related compounds have been quantified in numerous studies. The following tables summarize key data points for easy comparison.

Table 1: IC50 Values of Cimigenoside and Related Compounds in Human Cancer Cell Lines

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| KHF16 | MCF7 | Breast Cancer | 5.6 | Not Specified |

| KHF16 | MDA-MB-231 | Breast Cancer | 6.8 | Not Specified |

| KHF16 | MDA-MB-468 | Breast Cancer | 9.2 | Not Specified |

| KHF16 | Saos-2 | Osteosarcoma | >40 | Not Specified |

| KHF16 | MG-63 | Osteosarcoma | 36.4 | Not Specified |

| KHF16 | HepG2 | Liver Cancer | 25.1 | Not Specified |

| KHF16 | PC-3 | Prostate Cancer | 18.2 | Not Specified |

| KHF16 | NCI-N87 | Gastric Cancer | 21.5 | Not Specified |

*KHF16 is a cycloartane (B1207475) triterpenoid isolated from Cimicifuga foetida, the same plant genus as sources of cimigenoside, and provides an indication of the potential potency of this class of compounds.[1]

Table 2: Cimigenoside-Induced Apoptosis Rates in A549 Lung Cancer Cells

| Cimigenoside Concentration | Apoptosis Rate (%) | Method |

| Control | 6.3 ± 1.34 | Flow Cytometry (Annexin V/PI) |

| Si-CircTHBS1 Group** | 10.21 ± 0.32 | Flow Cytometry (Annexin V/PI) |

*Data from a study on A549 cells, where the pro-apoptotic effect of a specific treatment was evaluated.[2] **This group represents an experimental condition enhancing apoptosis, providing a reference for induced apoptosis rates in this cell line.[2]

Core Signaling Pathways Modulated by Cimigenoside

Cimigenoside induces apoptosis through the intricate modulation of several key signaling pathways that govern cell survival, proliferation, and death.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival.[3] In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Cimigenoside has been shown to suppress the NF-κB signaling pathway in cancer cells.[4] This inhibition is thought to occur through the prevention of the degradation of IκBα, an inhibitor of NF-κB. By stabilizing IκBα, cimigenoside prevents the translocation of the active NF-κB dimer (p65/p50) to the nucleus, thereby downregulating the expression of anti-apoptotic genes such as Bcl-2 and promoting apoptosis.[4]

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation.[5] Aberrant activation of this pathway is a common feature in many human cancers. Evidence suggests that compounds structurally related to cimigenoside can inhibit the PI3K/Akt pathway.[6] This inhibition leads to a decrease in the phosphorylation and activation of Akt, a serine/threonine kinase. Deactivated Akt is unable to phosphorylate and inactivate its downstream pro-apoptotic targets, such as Bad and caspase-9. Furthermore, inhibition of the PI3K/Akt pathway can lead to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, tipping the cellular balance towards apoptosis.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a complex signaling network that includes the ERK, JNK, and p38 MAPK subfamilies. These pathways play dual roles in cell fate, with their pro- or anti-apoptotic effects being context-dependent.[7] The JNK and p38 MAPK pathways are generally activated by cellular stress and are often associated with the induction of apoptosis.[8] Conversely, the ERK pathway is typically linked to cell proliferation and survival. Cimigenoside and related compounds may induce apoptosis by modulating the balance of these MAPK pathways, potentially through the activation of the pro-apoptotic JNK and p38 pathways and/or the inhibition of the pro-survival ERK pathway.[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the role of cimigenoside in inducing apoptosis.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[9]

Protocol:

-

Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Treatment: Prepare serial dilutions of cimigenoside in culture medium. Remove the old medium from the wells and add 100 µL of the cimigenoside solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of cimigenoside that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the cimigenoside concentration.

Apoptosis Quantification: Annexin V/PI Staining

Annexin V-FITC and Propidium Iodide (PI) dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[10][11]

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of cimigenoside for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protein Expression Analysis: Western Blotting

Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins.[12][13]

Protocol:

-

Protein Extraction: After treatment with cimigenoside, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, p-p65, p65, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways affected by cimigenoside and the general experimental workflow for its evaluation.

Caption: Signaling pathways modulated by cimigenoside to induce apoptosis.

Caption: Experimental workflow for investigating cimigenoside's pro-apoptotic effects.

Conclusion

Cimigenoside represents a compelling natural product with significant potential for development as an anti-cancer therapeutic agent. Its ability to induce apoptosis in tumor cells is multifaceted, involving the coordinated modulation of critical signaling pathways such as NF-κB, PI3K/Akt, and MAPK. The quantitative data, though still expanding, consistently point to its efficacy in inhibiting cancer cell growth. The detailed experimental protocols provided herein offer a robust framework for researchers to further elucidate its mechanisms of action and to explore its therapeutic utility. Future research should focus on expanding the quantitative analysis across a broader range of cancer types, conducting in vivo studies to validate its efficacy and safety, and exploring potential synergistic effects with existing chemotherapeutic agents. This comprehensive understanding will be pivotal in translating the promise of cimigenoside into tangible clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isez.pan.krakow.pl [isez.pan.krakow.pl]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. PI3K-Akt signaling pathway based on network pharmacology for the anti-Alzheimer's disease effect of licorice stem flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]

- 11. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Cimigenoside: A Triterpenoid Glycoside as a Novel Inhibitor of the Notch Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of cimigenoside, a natural triterpenoid (B12794562) glycoside, and its recently elucidated role as a potent inhibitor of the Notch signaling pathway. Drawing from preclinical research, this document details the mechanism of action, quantitative effects on cancer cell biology, and the experimental methodologies used to determine its efficacy. This information is intended to support further research and drug development efforts targeting the Notch pathway, a critical regulator of cell fate and a key player in oncogenesis.

Executive Summary

Cimigenoside, a natural compound isolated from Cimicifuga dahurica, has been identified as a novel inhibitor of the Notch signaling pathway.[1][2] Research demonstrates that cimigenoside exerts its anticancer effects by functioning as a γ-secretase inhibitor, a key enzyme responsible for the activation of Notch receptors.[1][2] By blocking this enzyme, cimigenoside prevents the cleavage and subsequent nuclear translocation of the Notch intracellular domain (NICD), leading to the downregulation of downstream target genes. This inhibitory action has been shown to significantly suppress the proliferation and metastasis of human breast cancer cells in both in vitro and in vivo models.[1][2] This guide synthesizes the key findings, presenting the quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to provide a comprehensive resource for the scientific community.

The Notch Signaling Pathway and Its Role in Cancer

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for embryonic development and adult tissue homeostasis.[3][4] It regulates fundamental cellular processes including differentiation, proliferation, and apoptosis.[5][6] The pathway is initiated when a ligand (e.g., Jagged or Delta-like) on one cell binds to a Notch receptor (NOTCH1-4) on an adjacent cell. This interaction triggers a series of proteolytic cleavages. The final cleavage, mediated by the γ-secretase enzyme complex, releases the Notch Intracellular Domain (NICD).[4][5][7] The liberated NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF-1/RBPJ-κ) and co-activators like Mastermind-like (MAML), to activate the transcription of target genes, such as those in the Hes and Hey families.[8][9]

Dysregulation of the Notch pathway is implicated in a variety of cancers, including T-cell acute lymphoblastic leukemia (T-ALL) and solid tumors like breast, pancreatic, and lung cancer.[5][6][7] Aberrant Notch signaling can drive uncontrolled cell proliferation, inhibit apoptosis, and promote the maintenance of cancer stem cells, which contribute to tumor recurrence and therapy resistance.[6] Consequently, inhibiting this pathway, particularly through the targeting of γ-secretase, has become a promising strategy in cancer therapy.[6][7][10]

Cimigenoside as a γ-Secretase/Notch Pathway Inhibitor

Recent studies have established cimigenoside as a direct inhibitor of the Notch signaling pathway. The primary mechanism of action is the inhibition of γ-secretase, the pivotal enzyme for Notch activation.[1][2]

Mechanism of Action

Cimigenoside targets and inhibits the activity of Presenilin-1 (PSEN-1), the catalytic subunit of the γ-secretase complex.[1][2] By disrupting the function of PSEN-1, cimigenoside prevents the final proteolytic cleavage of the Notch receptor. This blockade effectively halts the release of the NICD, preventing its translocation to the nucleus and subsequent activation of downstream target gene expression.[1][2] This leads to the suppression of key cellular processes that are driven by Notch signaling, such as proliferation and epithelial-mesenchymal transition (EMT), a process critical for metastasis.[1][2]

Quantitative Data Summary

The inhibitory effects of cimigenoside have been quantified across various assays, primarily using human breast cancer cell lines. The data consistently demonstrates a dose-dependent suppression of cancer cell proliferation, migration, and key markers of the Notch pathway.

Cell Viability and Proliferation

| Cell Line | Assay | Parameter | Cimigenoside Concentration | Result | Reference |

| MCF-7 | CCK-8 | IC50 (48h) | Not specified | ~25 µM (estimated) | [2] |

| MDA-MB-231 | CCK-8 | IC50 (48h) | Not specified | ~30 µM (estimated) | [2] |

| MCF-7 | EdU Assay | Proliferation Rate | 20 µM | Significant decrease | [2] |

| MDA-MB-231 | EdU Assay | Proliferation Rate | 20 µM | Significant decrease | [2] |

Notch Pathway Protein and Gene Expression